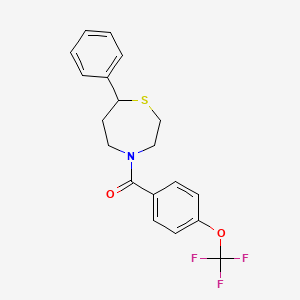![molecular formula C18H20N4O4S B2695668 1-(3-((2-morpholino-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)sulfonyl)phenyl)ethan-1-one CAS No. 1903866-46-5](/img/structure/B2695668.png)
1-(3-((2-morpholino-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)sulfonyl)phenyl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(3-((2-morpholino-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)sulfonyl)phenyl)ethan-1-one” is a chemical compound with the molecular formula C18H20N4O4S and a molecular weight of 388.44. It has been described in the context of selective CDK2 inhibitors .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, a series of selective CDK2 inhibitors were developed starting from an HTS hit, which was scaffold hopped to a 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one core structure .Molecular Structure Analysis
The molecular structure of this compound includes a 5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-one core structure . The compound also contains a morpholino group and a phenyl ethanone group.Chemical Reactions Analysis
The compound has been associated with the inhibition of CDK2, a member of the cyclin-dependent kinases (CDKs) family . The reaction mechanism involves the interaction of the compound with the kinase, leading to its inhibition .Physical And Chemical Properties Analysis
The compound is a yellow solid with a melting point of 287–288 °C . The IR spectrum shows peaks at 3137 cm−1 (NH), 1676 cm−1 (C=O), and 1609 cm−1 (C=N). The 1H NMR and 13C NMR spectra provide further information about the structure of the compound .Aplicaciones Científicas De Investigación
Synthesis Methodologies and Chemical Properties
Microwave-Assisted Synthesis
Compounds with morpholino groups and pyrimidines have been synthesized using microwave irradiation, which offers good yields and expedited reaction times. Such methodologies are crucial in the synthesis of novel compounds with potential antibacterial activity (Merugu, Ramesh, & Sreenivasulu, 2010).
Antimicrobial Activity
Some derivatives synthesized from morpholino-containing molecules have shown antimicrobial activity against selected bacterial and fungal strains. This highlights the potential pharmacological applications of these compounds (Majithiya & Bheshdadia, 2022).
Efficient One-Pot Synthesis
A one-pot Biginelli synthesis involving compounds with morpholine moieties has been developed, demonstrating an efficient method for producing dihydropyrimidinone derivatives. This method underscores the versatility of these compounds in chemical synthesis (Bhat, Al-Omar, Ghabbour, & Naglah, 2018).
Drug Development and Pharmacological Targets
Research on 1,5-diphenyl pyrroles with morpholine moieties has led to the identification of compounds with high efficacy against M. tuberculosis, demonstrating the potential of these chemical structures in drug development and targeting specific pharmacological targets (Poce et al., 2013).
Potential Pharmacological Applications
Antibacterial and Antifungal Activities
The synthesized compounds exhibit significant antibacterial and antifungal activities, indicating their potential as lead compounds for the development of new antimicrobial agents. This is particularly relevant in the context of increasing resistance to existing antibiotics (Majithiya & Bheshdadia, 2022).
Tuberculosis Treatment
The development of new compounds with activity against M. tuberculosis points to the ongoing need for novel treatments against this challenging disease. The research suggests that morpholine-containing compounds could contribute to the next generation of tuberculosis therapies (Poce et al., 2013).
Mecanismo De Acción
Morpholino
This compound contains a morpholino group, which is a common feature in many bioactive molecules. Morpholino groups are often used to modify the biological activity of a compound, improve its pharmacokinetic properties, or increase its selectivity towards certain targets .
Pyrrolo[3,4-d]pyrimidin
This is a type of heterocyclic compound that is found in many biologically active molecules. Compounds with this structure often exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .
Sulfonylphenyl
The sulfonylphenyl group is a common feature in many drug molecules. It can enhance the lipophilicity of a compound, which can improve its ability to cross cell membranes and reach its target .
Propiedades
IUPAC Name |
1-[3-[(2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)sulfonyl]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4S/c1-13(23)14-3-2-4-16(9-14)27(24,25)22-11-15-10-19-18(20-17(15)12-22)21-5-7-26-8-6-21/h2-4,9-10H,5-8,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGFLELXFZSMQQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CC3=CN=C(N=C3C2)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


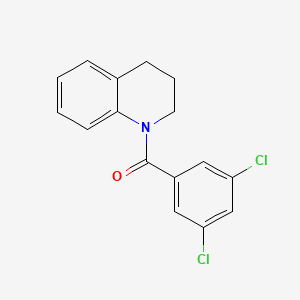
![3-[1-(propan-2-yl)-1H-pyrazol-4-yl]-7-oxa-2-azaspiro[3.5]nonan-1-one](/img/structure/B2695588.png)
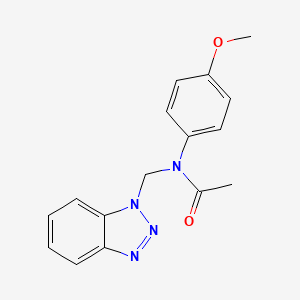
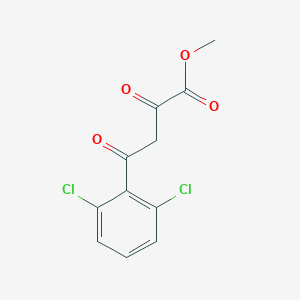

![1-[4-(benzoylamino)benzoyl]-N-(3-methylbutyl)prolinamide](/img/structure/B2695595.png)
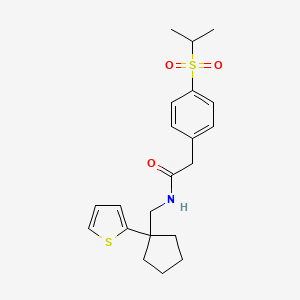
![3-(2-methoxyphenyl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2695597.png)

![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)cyclopropanecarboxamide](/img/structure/B2695600.png)
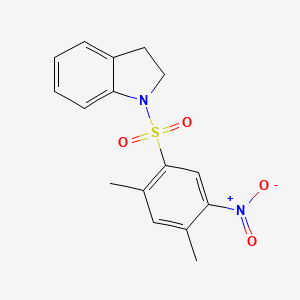
![N-[2-(cyclohexen-1-yl)ethyl]-N'-(2,4-difluorophenyl)oxamide](/img/structure/B2695606.png)
